thermodynamic stability constants of disodium cupric EDTA trihydrate
thermodynamic stability constants of disodium cupric EDTA trihydrate
An In-depth Technical Guide to the Thermodynamic Stability Constants of Disodium Cupric EDTA Trihydrate
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The formation of stable complexes between metal ions and ligands is a cornerstone of coordination chemistry with profound implications across various scientific disciplines. Among these, the interaction between the cupric ion (Cu²⁺) and ethylenediaminetetraacetic acid (EDTA) is of paramount importance. This guide provides a comprehensive exploration of the thermodynamic stability of the disodium cupric EDTA complex. We will delve into the theoretical underpinnings of its remarkable stability, detail authoritative experimental methodologies for the determination of its stability constants, and present key thermodynamic data. This document is intended to serve as a technical resource, blending foundational principles with practical, field-proven insights for professionals engaged in research and development.
Introduction: The Significance of Cu(II)-EDTA Complex Stability
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand, meaning it possesses six donor atoms (two nitrogen atoms and four oxygen atoms from its carboxylate groups) capable of binding to a central metal ion. This multidentate nature allows it to form exceptionally stable, water-soluble 1:1 complexes with most metal ions, including copper(II).[1][2] The resulting complex, disodium cupric EDTA, is a thermodynamically stable chelate.[3]
The stability of this complex is not merely an academic curiosity; it is the very property that underpins its utility. In drug development, chelation therapy utilizes ligands like EDTA to sequester and remove toxic heavy metals from the body.[4] Understanding the stability constant is crucial for predicting the efficacy of a chelating agent and its potential to interact with essential biological metal ions. In analytical chemistry, the high stability of the Cu(II)-EDTA complex is exploited in complexometric titrations for the precise quantification of copper ions.[2][5] Furthermore, this stability is leveraged in agriculture to keep micronutrients like copper soluble and available for plant uptake in various soil conditions.[6]
The thermodynamic stability constant (K) is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand in solution. It is a quantitative measure of the affinity between the metal ion and the ligand. Due to the large magnitude of these constants, they are typically expressed in logarithmic form (log K).[7] For the Cu(II)-EDTA complex, the reported log K value is approximately 18.8, indicating an extremely strong and favorable formation reaction.[7][8][9]
Cu(H₂O)₆²⁺ + EDTA⁴⁻ ⇌ [Cu(EDTA)]²⁻ + 6H₂O
A high log K value signifies that the equilibrium lies far to the right, favoring the formation of the [Cu(EDTA)]²⁻ complex.[7]
The Chelate Effect: A Driving Force for Stability
The exceptional stability of the Cu(II)-EDTA complex is a classic example of the chelate effect . Complexes involving multidentate ligands (chelates) are significantly more stable than complexes formed with a comparable number of chemically similar monodentate ligands.[8]
The primary driving force behind the chelate effect is a significant increase in entropy (ΔS). Consider the replacement of six water molecules from the hydrated copper ion, [Cu(H₂O)₆]²⁺, by one EDTA molecule. This reaction results in a net increase in the number of independent particles in the system (from 2 reactants to 7 products).[8] This increase in the number of species leads to a greater degree of disorder, which is thermodynamically favorable. Reversing this reaction would require organizing seven separate molecules into two, a process that is entropically unfavorable.[8]
Caption: The chelate effect: one EDTA molecule displaces six water molecules, increasing entropy.
Factors Influencing the Stability of the Cu(II)-EDTA Complex
The absolute stability constant is a fundamental value, but in practical applications, the conditional stability constant is often more relevant. This value takes into account the specific experimental conditions, as several factors can influence the equilibrium.[2][10]
-
pH of the Solution: This is arguably the most critical factor.[6][11] EDTA is a polyprotic acid (H₄Y), and its degree of protonation is pH-dependent.[2] At low pH values, the carboxylate groups of EDTA become protonated, reducing the concentration of the fully deprotonated Y⁴⁻ species that is most effective at binding metal ions. This competition from H⁺ ions lowers the effective stability of the complex.[1][12] Conversely, at very high pH, metal ions like Cu²⁺ can undergo hydrolysis to form insoluble metal hydroxides, which also competes with the EDTA complexation reaction.[1][11] Divalent metals like Cu²⁺ typically form stable complexes in the pH range of 4 to 6.[1]
-
Temperature: The formation of metal-ligand complexes is an equilibrium process, and its constant is temperature-dependent. For the Cu(II)-EDTA complex, the reaction is generally exothermic (ΔH < 0), meaning that an increase in temperature will slightly decrease the stability constant.[1][13]
-
Ionic Strength: The presence of other "inert" electrolytes in the solution can influence the activity coefficients of the ions involved in the complexation equilibrium. This can lead to a decrease in the measured stability constant as the ionic strength of the medium increases.[1]
-
Nature of the Central Metal Ion: The stability of metal-EDTA complexes generally follows the Irving-Williams series: Ba²⁺ < Sr²⁺ < Ca²⁺ < Mg²⁺ < Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[14] This trend highlights that among common divalent transition metals, the copper(II) complex exhibits one of the highest stabilities.
-
Presence of Other Complexing Agents: If other ligands are present in the solution that can also bind to Cu²⁺, a competition for the metal ion will occur. The formation of the Cu(II)-EDTA complex will be less favorable in the presence of another strong complexing agent.[2]
Experimental Determination of Stability Constants
Determining the thermodynamic stability constant of the Cu(II)-EDTA complex requires precise and reliable experimental methods. The following protocols are authoritative and widely used in the field.
Potentiometric Titration
This classical method is a cornerstone for determining stability constants. It involves monitoring the concentration of free (uncomplexed) metal ions using an ion-selective electrode (ISE) or a pH electrode while titrating a solution of the metal ion with the ligand.[15][16][17]
Causality: The principle hinges on the Nernst equation. As EDTA is added, it complexes with Cu²⁺, causing the concentration of free Cu²⁺ to decrease. This change in concentration is measured as a change in the potential of a copper ion-selective electrode. The titration curve (potential vs. volume of titrant) shows a sharp inflection point at the 1:1 stoichiometric equivalence point, and the data from the curve can be used to calculate the free ligand and metal concentrations at various points, ultimately yielding the stability constant.[2][18]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a standard solution of high-purity copper(II) nitrate or sulfate (~0.01 M).
-
Prepare a standard solution of disodium EDTA dihydrate (~0.01 M). The exact concentration should be determined independently.[17]
-
Prepare a buffer solution to maintain a constant pH throughout the titration (e.g., acetate buffer for pH 4-6).[1]
-
Prepare an ionic strength adjustment buffer (e.g., KNO₃) to maintain a constant ionic background.[16]
-
-
Apparatus Setup:
-
Calibrate a copper ion-selective electrode (Cu-ISE) and a reference electrode (e.g., Ag/AgCl) using standard Cu²⁺ solutions of known concentrations.
-
Use a high-precision automated titrator or a manual burette for the addition of the EDTA solution.
-
Place a known volume and concentration of the Cu²⁺ solution, along with the pH buffer and ionic strength adjuster, into a thermostated titration vessel.
-
-
Titration Procedure:
-
Immerse the calibrated electrodes in the copper solution and allow the potential reading to stabilize.
-
Add the EDTA titrant in small, precise increments.
-
Record the electrode potential and the total volume of titrant added after each increment, allowing the system to reach equilibrium.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured potential (E) versus the volume of EDTA added.
-
Use the titration data to calculate the concentrations of the free metal ion [M], free ligand [L], and the complex [ML] at multiple points along the titration curve.
-
The stability constant K is then calculated using the formula: K = [ML] / ([M][L]) . Sophisticated software programs are often used to fit the entire titration curve and refine the value of K.
-
Caption: Workflow for the potentiometric determination of stability constants.
Spectrophotometry (Job's Method of Continuous Variation)
This method is ideal when the formation of the complex results in a significant change in the UV-Visible absorption spectrum. The Cu(II)-EDTA complex absorbs light at a different wavelength and with a different molar absorptivity than the hydrated Cu²⁺ ion.[19][20]
Causality: Job's Method, or the method of continuous variation, is used to determine the stoichiometry of a complex.[19] A series of solutions is prepared where the mole fraction of the metal and ligand is varied, but the total molar concentration is kept constant. The absorbance will be maximal when the reactants are present in the stoichiometric ratio of the complex.[13][19] Once the 1:1 stoichiometry is confirmed, the data from the Job's plot can be used to calculate the stability constant.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare equimolar stock solutions of a copper(II) salt and disodium EDTA (e.g., 0.01 M).
-
Prepare a buffer solution to maintain the desired pH.
-
-
Wavelength Selection:
-
Measure the absorption spectra of the Cu²⁺ solution, the EDTA solution, and a solution of the prepared Cu(II)-EDTA complex to identify the wavelength of maximum absorbance (λ_max) for the complex where the individual components absorb minimally.[20] For Cu(II)-EDTA, this is often in the range of 730-745 nm.[21][22]
-
-
Preparation of Job's Plot Solutions:
-
Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks).
-
In each flask, vary the volumes of the equimolar Cu²⁺ and EDTA stock solutions. For example, flask 1 would have 10 mL Cu²⁺ and 0 mL EDTA; flask 2 would have 9 mL Cu²⁺ and 1 mL EDTA; and so on, up to 0 mL Cu²⁺ and 10 mL EDTA.
-
Add buffer and dilute to the mark with deionized water. The total concentration (C_metal + C_ligand) remains constant in all flasks.
-
-
Measurement and Plotting:
-
Measure the absorbance of each solution at the predetermined λ_max.
-
Plot the measured absorbance versus the mole fraction of the ligand (X_ligand = V_ligand / (V_metal + V_ligand)).
-
-
Data Analysis:
-
The plot will show two linear portions that intersect at a maximum. The mole fraction at this maximum indicates the stoichiometry. For Cu(II)-EDTA, the maximum should occur at X_ligand = 0.5, confirming a 1:1 complex.[19]
-
The stability constant (K) can be calculated from the absorbance data of the plot using the concentrations of the species at equilibrium.[13]
-
Caption: Workflow for spectrophotometric determination using Job's Method.
Calorimetry
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed (enthalpy change, ΔH) during a binding interaction.[15] This allows for the simultaneous determination of the binding constant (K), reaction stoichiometry (n), and enthalpy (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.
Causality: The principle is based on the first law of thermodynamics. A solution of the ligand (EDTA) is titrated into a solution of the metal ion (Cu²⁺) in a highly sensitive calorimeter cell. Each injection of ligand results in complex formation, producing a small heat change that is precisely measured. As the metal ion becomes saturated with the ligand, the heat signal diminishes. The resulting data is a plot of heat per injection versus the molar ratio of ligand to metal, which can be fitted to a binding model to extract the thermodynamic parameters.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare precise concentrations of Cu²⁺ and EDTA solutions in the same buffer to minimize heats of dilution.
-
Thoroughly degas all solutions immediately prior to use to prevent bubble formation in the calorimeter cell.
-
-
Apparatus Setup:
-
Clean the ITC instrument's sample cell and injection syringe thoroughly.
-
Load the Cu²⁺ solution into the sample cell and the EDTA solution into the injection syringe.
-
Place the apparatus in a thermostated environment and allow it to equilibrate.
-
-
Titration Procedure:
-
Perform a series of small, automated injections (e.g., 5-10 µL) of the EDTA solution into the Cu²⁺ solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
-
Data Analysis:
-
Integrate the raw data (power vs. time) to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to an appropriate model (e.g., a single-site binding model) using specialized software to determine K, n, and ΔH.
-
Calculate ΔG and ΔS using the equations: ΔG = -RTlnK and ΔG = ΔH - TΔS .
-
Summary of Thermodynamic Data
The stability of the disodium cupric EDTA complex is well-documented in the literature. The following table summarizes key thermodynamic values. It is important to note that values can vary slightly depending on the specific experimental conditions (temperature, ionic strength, etc.).
| Parameter | Symbol | Typical Value | Significance | Reference(s) |
| Stability Constant | K | ~6.3 x 10¹⁸ M⁻¹ | Indicates a highly favorable and strong binding interaction. | [7],[8],[9] |
| Logarithmic Stability Constant | log K | ~18.8 | A convenient and widely cited measure of complex stability. | [7],[8],[9] |
| Gibbs Free Energy Change | ΔG° | ~-107 kJ/mol | The large negative value confirms the spontaneity of the complex formation. | Calculated |
| Enthalpy Change | ΔH° | ~-36.8 kJ/mol | The reaction is exothermic, releasing heat upon complex formation. | [9] |
| Entropy Change | ΔS° | ~+236 J/mol·K | The large positive value highlights the significant role of the chelate effect. | [9] |
Note: ΔG° and ΔS° values are calculated based on the provided log K and ΔH° at T = 298.15 K (25°C). The ΔH° and ΔS° values from reference[9] are for µ=0.1 (KNO₃).
Conclusion
The disodium cupric EDTA complex is characterized by exceptionally high thermodynamic stability, quantified by a log K value of approximately 18.8. This stability is primarily driven by the chelate effect, a significant entropic advantage gained from a single hexadentate EDTA ligand displacing multiple monodentate water molecules. The stability is, however, conditional and highly dependent on factors such as pH, temperature, and ionic strength. Authoritative methods like potentiometric titration, spectrophotometry, and calorimetry provide robust means for determining the stability constants and other thermodynamic parameters that govern this crucial interaction. A thorough understanding of these principles and methodologies is essential for professionals in drug development, analytical chemistry, and other scientific fields where the precise control of metal ion activity is paramount.
References
-
Vertex AI Search. (n.d.). EDTA Chelation Reaction Mechanism: Explanation of Chemical Binding and Stability.[6]
-
Wellyou Tech. (2025, September 15). The Effect of pH on the Stability of EDTA Chelates.[11]
-
Kulik, N. V., et al. (2009). Thermodynamics of mixed-ligand complex formation of copper (II) ethylenediaminetetraacetate with hexamethylenediamine in an aqueous solution. Journal of Thermal Analysis and Calorimetry, 100(1).[15][16]
-
IntechOpen. (2020, March 5). Stability of Metal Complexes.[14]
-
Echemi. (2024, March 29). Why is a Metal-EDTA complex more stable than a Metal-EBT complex?.[4]
-
L.S.College, Muzaffarpur. (n.d.). Factors influencing EDTA reactions.[1]
-
PubMed. (n.d.). The determination of binding constants with a differential thermal and potentiometric titration apparatus. II. EDTA, EGTA and calcium.[23]
-
JETIR. (n.d.). Spectrophotometric study of complexes to determine the formulae and stability constant.[19]
-
NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp.[17]
-
Sciences of Conservation and Archaeology. (n.d.). Spectrophotometric Determination of Copper(II) Ions: Method Development and Analytical Validation.[20]
-
PubChem. (n.d.). Disodium cupric EDTA. CID 5351624.[24]
-
Creative Chemistry. (n.d.). Stability constants for copper complexes.[7]
-
ChemicalBook. (2026, January 28). Copper disodium EDTA.[25]
-
L.S.College, Muzaffarpur. (n.d.). EDTA Titrations.[12]
-
SciSpace. (n.d.). Prediction of stability constants of Cu2+ complexes with organic fluorescent ligands using thermodynamic cycle in combination wi.[26]
-
YouTube. (2018, May 25). Determination of stability constant by Potentiometric titrations -I.[18]
-
The Chemical Thesaurus. (n.d.). Copper(II) EDTA complex ion.[3]
-
Chemguide. (2015, January 15). substitution in complex ions - stability constants.[8]
-
Semantic Scholar. (n.d.). CRITICAL SURVEY OF STABILITY CONSTANTS OF EDTA COMPLEXES.[27]
-
Masuda, Y., & Abe, M. (n.d.). Stability constants of lanthanide(III)-EDTA complex formation and Gd-break with tetrad effect in their series variation.[9]
-
Norkus, E., et al. (2011). Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method. Chemija, 22(2), 131-137.[21]
-
Scribd. (n.d.). Copper Analysis With EDTA.[5]
-
Angelfire. (n.d.). Expt. 08 - Spectrophotometric Titration.[22]
-
JOCPR. (2011). Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. 3(6), 1022-1027.[13]
-
Rađenović, A., et al. (n.d.). Complexometric determination: Part I - EDTA and complex formation with the Cu2+ ion.[2]
-
Lin, S.-H., & Liu, R.-S. (2018). aldehyde content of cellulose determined by benedict's solution and visible absorption of copper(ii)-edta complex.[10]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]
- 4. echemi.com [echemi.com]
- 5. scribd.com [scribd.com]
- 6. makingchembooks.com [makingchembooks.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 10. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 11. wellyoutech.com [wellyoutech.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. jocpr.com [jocpr.com]
- 14. Stability of Metal Complexes | IntechOpen [intechopen.com]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. cost-nectar.eu [cost-nectar.eu]
- 18. youtube.com [youtube.com]
- 19. jetir.org [jetir.org]
- 20. sci-arch.org [sci-arch.org]
- 21. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 22. angelfire.com [angelfire.com]
- 23. The determination of binding constants with a differential thermal and potentiometric titration apparatus. II. EDTA, EGTA and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Disodium cupric EDTA | C10H16CuN2NaO8+3 | CID 5351624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Copper disodium EDTA | 14025-15-1 [chemicalbook.com]
- 26. scispace.com [scispace.com]
- 27. semanticscholar.org [semanticscholar.org]
